molecular formula C19H16ClNO3S B10958631 5-[(3-chlorophenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]-2-furamide

5-[(3-chlorophenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]-2-furamide

Cat. No.: B10958631
M. Wt: 373.9 g/mol
InChI Key: WZCPYSXDCDWLCM-UHFFFAOYSA-N
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Description

5-[(3-chlorophenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]-2-furamide is a synthetic organic compound characterized by its unique molecular structure, which includes a furan ring, a chlorophenoxy group, and a methylsulfanylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-chlorophenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]-2-furamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where a chlorophenol derivative reacts with a suitable electrophile.

    Attachment of the Methylsulfanylphenyl Group: This step involves the coupling of a methylsulfanylphenyl derivative with the intermediate compound, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, 5-[(3-chlorophenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]-2-furamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development. Studies may focus on its potential as an inhibitor or modulator of specific biological pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its therapeutic potential. This includes its use as a lead compound for the development of new pharmaceuticals targeting diseases such as cancer, inflammation, or infectious diseases.

Industry

Industrially, this compound may find applications in the development of agrochemicals, dyes, or other specialty chemicals. Its unique properties can be leveraged to create products with specific desired characteristics.

Mechanism of Action

The mechanism of action of 5-[(3-chlorophenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]-2-furamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The chlorophenoxy and methylsulfanyl groups may play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-[(3-chlorophenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]-2-furamide may exhibit unique biological activities due to the specific positioning of the chlorophenoxy group. This positional difference can significantly impact the compound’s binding affinity, selectivity, and overall pharmacological profile.

Properties

Molecular Formula

C19H16ClNO3S

Molecular Weight

373.9 g/mol

IUPAC Name

5-[(3-chlorophenoxy)methyl]-N-(2-methylsulfanylphenyl)furan-2-carboxamide

InChI

InChI=1S/C19H16ClNO3S/c1-25-18-8-3-2-7-16(18)21-19(22)17-10-9-15(24-17)12-23-14-6-4-5-13(20)11-14/h2-11H,12H2,1H3,(H,21,22)

InChI Key

WZCPYSXDCDWLCM-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CC=C(O2)COC3=CC(=CC=C3)Cl

Origin of Product

United States

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